Monoolein
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Overview
Description
Monoolein is a chemical compound with the molecular formula C21H40O4 It is an ester formed from the reaction between a dihydroxypropyl group and an octadecenoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monoolein typically involves the esterification of (9z)-Octadec-9-enoic acid with (2r)-2,3-Dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include heating the mixture to a specific temperature to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Monoolein can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Monoolein has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to lipid metabolism and enzyme interactions.
Industry: It is used in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of Monoolein involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the active components that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2r)-2,3-Dihydroxypropyl (9z,12z)-Octadeca-9,12-dienoate
- (2r)-2,3-Dihydroxypropyl (9z,12z,15z)-Octadeca-9,12,15-trienoate
Uniqueness
Monoolein is unique due to its specific structural configuration and the presence of both hydroxyl and ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research and industry.
Properties
CAS No. |
129731-08-4 |
---|---|
Molecular Formula |
C21H40O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/t20-/m1/s1 |
InChI Key |
RZRNAYUHWVFMIP-GDCKJWNLSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CO)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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